methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate
Description
Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate is a synthetic organic compound featuring a conjugated α,β-unsaturated ester backbone with a 1,2,4-triazole-substituted phenyl group. The (E)-configuration of the propenoate group ensures planar geometry, influencing its reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl (E)-3-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)7-4-10-2-5-11(6-3-10)15-9-13-8-14-15/h2-9H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMMXTVBUNQBRV-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143633 | |
| Record name | 2-Propenoic acid, 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1295583-28-6 | |
| Record name | 2-Propenoic acid, 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1295583-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoate moiety to a saturated ester.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products Formed
The major products formed from these reactions include epoxides, reduced esters, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole moiety is known for its biological activity, making it a candidate for the development of antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The propenoate moiety can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Heterocycle Variations
- Imidazole Derivative: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one () replaces the triazole with an imidazole ring and substitutes the ester group with a ketone. The imidazole’s lower polarity compared to triazole may reduce solubility in polar solvents.
- Pyrazole Derivative: Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate () features a pyrazole ring instead of triazole. Pyrazole’s reduced hydrogen-bonding capacity compared to triazole could lower binding affinity in biological targets. The methyl group on the pyrazole enhances lipophilicity, affecting membrane permeability .
Backbone and Functional Group Modifications
- Benzyl Ester: Benzyl (2Z)-3-phenylprop-2-enoate () adopts a (Z)-configuration and replaces the triazole-phenyl group with a simple phenyl. The (Z)-isomer introduces steric hindrance, reducing stability compared to the (E)-isomer.
- Hydrazone-Linked Triazole: 1-(4-((2-(4-Substitutedphenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazole derivatives () incorporate a hydrazone bridge instead of a propenoate ester. This modification introduces hydrogen-bonding sites, enhancing interactions with biological targets like Mycobacterium tuberculosis H37Rv .
Physicochemical Properties
| Compound Name | Molecular Formula | Key Structural Features | Solubility (Predicted) | Stability Considerations |
|---|---|---|---|---|
| Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate | C₁₂H₁₁N₃O₂ | Triazole, (E)-ester, phenyl | Moderate in DMSO | Stable under inert conditions |
| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | C₁₉H₁₆N₂O | Imidazole, ketone, methylphenyl | Low in water | Prone to keto-enol tautomerism |
| Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | C₈H₁₀N₂O₂ | Pyrazole, methyl, (E)-ester | High in chloroform | Sensitive to hydrolysis |
| Benzyl (2Z)-3-phenylprop-2-enoate | C₁₆H₁₄O₂ | (Z)-ester, benzyl, phenyl | Low in polar solvents | Photoisomerization risk (Z→E) |
Biological Activity
Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate is a compound that belongs to the class of triazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and reviews.
Biological Activity of Triazole Derivatives
Triazole compounds are known for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Inhibiting cancer cell proliferation.
- Anti-inflammatory : Reducing inflammation in various models.
- Antiviral : Exhibiting activity against viral infections.
The mechanisms through which triazole derivatives exert their biological effects often involve:
- Enzyme Inhibition : Many triazoles inhibit enzymes critical for pathogen survival or cancer cell growth. For instance, some target aromatase enzymes, which are involved in estrogen biosynthesis, making them potential candidates for breast cancer treatment .
- Receptor Modulation : Triazoles can interact with various receptors, influencing cellular signaling pathways that lead to therapeutic effects .
Antimicrobial Activity
A study by Maghraby et al. (2023) demonstrated that specific 1,2,4-triazole derivatives exhibited potent antimicrobial properties against a range of bacterial strains. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of metabolic pathways .
Anticancer Potential
Research conducted by Alizadeh et al. (2021) highlighted the anticancer properties of triazole derivatives through their ability to induce apoptosis in cancer cells. The study found that certain compounds significantly reduced tumor growth in vivo .
Anti-inflammatory Effects
In a comprehensive review on triazole derivatives, it was noted that these compounds could effectively reduce inflammation markers in animal models of arthritis. The anti-inflammatory action was linked to the inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities of this compound
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Esterification : Converting carboxylic acids to esters using alcohols and acid catalysts.
- Final Coupling : Combining the triazole derivative with propenoate moieties under appropriate conditions.
These methods have been optimized over the years to improve yield and purity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with methyl acrylate via a Wittig or Horner-Wadsworth-Emmons reaction. Key parameters include:
- Catalysts : Use of DIPEA (N,N-diisopropylethylamine) as a base to facilitate enolate formation .
- Solvents : Polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (-35°C to room temperature) to minimize side reactions .
- Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures (1:3 ratio) to isolate the (E)-isomer .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the (E)-configuration (e.g., coupling constants J = 16 Hz for trans double bonds) and triazole ring protons (δ 8.5–9.0 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=C stretching) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .
- X-ray Crystallography : For absolute configuration confirmation, though this requires high-quality single crystals .
Q. How should researchers handle storage and stability testing for this compound?
- Storage : Preserve in airtight containers under inert gas (N₂ or Ar) at controlled room temperature (20–25°C) to prevent hydrolysis of the ester group .
- Stability Testing :
- Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) to identify degradation products .
- Monitor via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by impurities in synthesized batches?
- Root Cause Analysis :
- Impurity Profiling : Use LC-MS to detect common byproducts, such as (Z)-isomers or triazole-ring-opened derivatives .
- Quantitative NMR (qNMR) : Compare integration values of impurity peaks against the main compound .
Q. What computational strategies are suitable for predicting the compound’s reactivity or binding interactions?
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). Triazole rings often participate in π-π stacking or hydrogen bonding .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- MD Simulations : Assess stability of the compound in lipid bilayers or protein active sites over 100-ns trajectories .
Q. How can researchers design experiments to elucidate the reaction mechanism of this compound in catalytic systems?
- Mechanistic Probes :
- Isotope Labeling : Introduce deuterium at the α-position of the propenoate group to track kinetic isotope effects (KIEs) .
- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to identify if free-radical pathways dominate .
- Kinetic Studies : Monitor reaction rates via in situ IR or UV-vis spectroscopy under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
